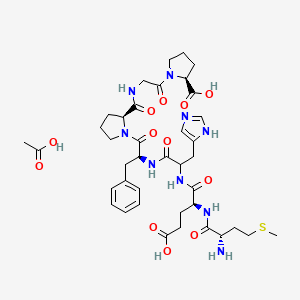

Semax acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C39H55N9O12S |

|---|---|

Molecular Weight |

874.0 g/mol |

IUPAC Name |

acetic acid;(2S)-1-[2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C37H51N9O10S.C2H4O2/c1-57-16-13-24(38)32(50)42-25(11-12-31(48)49)33(51)43-26(18-23-19-39-21-41-23)34(52)44-27(17-22-7-3-2-4-8-22)36(54)46-15-5-9-28(46)35(53)40-20-30(47)45-14-6-10-29(45)37(55)56;1-2(3)4/h2-4,7-8,19,21,24-29H,5-6,9-18,20,38H2,1H3,(H,39,41)(H,40,53)(H,42,50)(H,43,51)(H,44,52)(H,48,49)(H,55,56);1H3,(H,3,4)/t24-,25-,26?,27-,28-,29-;/m0./s1 |

InChI Key |

SIUVGMURDLGHSO-MMTLCEBMSA-N |

Isomeric SMILES |

CC(=O)O.CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N4CCC[C@H]4C(=O)O)N |

Canonical SMILES |

CC(=O)O.CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Semax Acetate: A Technical Guide to its Neuroprotective Effects on Glutamate Excitotoxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamate excitotoxicity, a pathological process involving the overactivation of glutamate receptors, is a key contributor to neuronal damage in a variety of neurological disorders. This technical guide provides an in-depth analysis of the neuroprotective effects of Semax acetate, a synthetic peptide analog of the adrenocorticotropic hormone fragment ACTH(4-10), against glutamate-induced neuronal injury. This document synthesizes available preclinical data, detailing the mechanisms of action, relevant signaling pathways, and experimental methodologies. Quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized through diagrams to facilitate a comprehensive understanding of this compound's neuroprotective potential. While this guide aims to be comprehensive, it is important to note that some specific experimental parameters from key studies are not publicly available. In such instances, this document provides data from closely related studies to offer a complete and practical overview for researchers in the field.

Introduction

Excessive stimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, leads to a cascade of detrimental events within neurons. This includes ionic imbalance, mitochondrial dysfunction, oxidative stress, and the activation of apoptotic pathways, ultimately culminating in cell death. This compound has emerged as a promising neuroprotective agent, demonstrating significant efficacy in mitigating the damaging effects of glutamate excitotoxicity.

Quantitative Data Summary

The neuroprotective effects of this compound have been quantified in several key preclinical studies. The following tables summarize the primary findings.

Table 1: Effect of this compound on Neuronal Survival in Glutamate-Induced Excitotoxicity

| Compound | Concentration(s) | Cell Type | Glutamate Challenge | Increase in Neuronal Survival | Reference(s) |

| This compound | 100 µM | Cultured cerebellar granule cells (Wistar rat) | Not specified | ~30% | [1][2] |

| Pro-Gly-Pro | 20 µM, 100 µM | Cultured cerebellar granule cells (Wistar rat) | Not specified | ~30% | [1][2] |

Table 2: Effects of this compound on Key Cellular Markers of Glutamate Excitotoxicity

| Compound | Concentration | Cellular Process | Effect | Cell Type | Reference(s) |

| This compound | 100 µM | Intracellular Calcium Dysregulation | Delayed development | Cultured cerebellar granule cells (Wistar rat) | [1][2] |

| This compound | 100 µM | Mitochondrial Potential Reduction | Delayed reduction | Cultured cerebellar granule cells (Wistar rat) | [1][2] |

| Pro-Gly-Pro | 20 µM, 100 µM | Intracellular Calcium Dysregulation | Delayed development | Cultured cerebellar granule cells (Wistar rat) | [1][2] |

| Pro-Gly-Pro | 20 µM, 100 µM | Mitochondrial Potential Reduction | Delayed reduction | Cultured cerebellar granule cells (Wistar rat) | [1][2] |

Mechanism of Action and Signaling Pathways

This compound exerts its neuroprotective effects through a multi-faceted mechanism that primarily revolves around the stabilization of intracellular calcium homeostasis and the preservation of mitochondrial function.

Regulation of Intracellular Calcium

Glutamate excitotoxicity is initiated by a massive influx of Ca²⁺ into the neuron. This compound has been shown to delay the development of this calcium dysregulation, a critical step in preventing the downstream cascade of neurotoxic events.

Mitochondrial Protection

Mitochondria play a central role in both cell survival and death. In the context of excitotoxicity, mitochondrial dysfunction is a key event. This compound contributes to mitochondrial stability and delays the reduction of the mitochondrial membrane potential, thereby preserving cellular energy production and preventing the release of pro-apoptotic factors.

Signaling Pathways

While direct evidence specifically linking this compound to the modulation of PI3K/Akt and MAPK/ERK signaling pathways in the context of glutamate excitotoxicity is still emerging, studies in related models of neuronal injury, such as ischemia, strongly suggest their involvement. These pathways are critical regulators of cell survival and apoptosis.

-

PI3K/Akt Pathway: This pathway is a central signaling cascade that promotes cell survival. Activation of Akt can lead to the phosphorylation and inactivation of pro-apoptotic proteins and the activation of transcription factors that promote the expression of survival genes.

-

MAPK/ERK Pathway: The role of the ERK pathway in neuronal survival is complex and context-dependent. However, in many instances of neuronal stress, activation of the ERK pathway is associated with neuroprotection.

The proposed signaling cascade for this compound's neuroprotective action against glutamate excitotoxicity is depicted below.

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the literature for assessing neuroprotection against glutamate excitotoxicity. While specific parameters for this compound studies are not always available, these protocols provide a robust framework for investigation.

In Vitro Model of Glutamate Excitotoxicity

-

Cell Culture: Primary cerebellar granule cells are isolated from 7-day-old Wistar rat pups. Cells are plated on poly-L-lysine-coated culture dishes and maintained in a suitable medium.

-

Excitotoxicity Induction: After 7-8 days in vitro, the culture medium is replaced with a solution containing glutamate. Based on the literature, the EC₅₀ for glutamate-induced cell death in these cells is in the range of 12-38 µM; a concentration of 100 µM for a duration of 15-30 minutes is often used to induce significant excitotoxicity.[3]

-

This compound Treatment: this compound (10, 20, or 100 µM) is typically added to the culture medium for a specified period (e.g., 1-24 hours) before the glutamate challenge.

Cell Viability Assay (MTT Assay)

-

Following the experimental treatment, add MTT solution (final concentration 0.5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

Add solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

Mitochondrial Membrane Potential Assay (Rhodamine 123)

-

Load the cells with Rhodamine 123 (5 µM) for 20-30 minutes at 37°C.

-

Wash the cells with a balanced salt solution.

-

Acquire fluorescence images using a fluorescence microscope with appropriate filters (excitation ~488 nm, emission ~529 nm).

-

A decrease in fluorescence intensity indicates mitochondrial depolarization.

Intracellular Calcium Imaging (Fluo-4 AM)

-

Load the cells with Fluo-4 AM (2-5 µM) for 30-60 minutes at 37°C.

-

Wash the cells with a balanced salt solution.

-

Acquire fluorescence images using a fluorescence microscope or a plate reader (excitation ~494 nm, emission ~516 nm).

-

An increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.

Western Blot Analysis

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, phospho-Akt, phospho-ERK).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

The available evidence strongly supports the neuroprotective effects of this compound against glutamate-induced excitotoxicity. Its mechanism of action, centered on the preservation of calcium homeostasis and mitochondrial integrity, positions it as a compelling candidate for further investigation in the context of neurological disorders characterized by excitotoxic neuronal damage. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute further studies to fully elucidate the therapeutic potential of this promising peptide. Further research is warranted to definitively map the downstream signaling cascades modulated by this compound in this pathological context.

References

- 1. Effects of semax and its Pro-Gly-Pro fragment on calcium homeostasis of neurons and their survival under conditions of glutamate toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rat cerebellar granule cells are protected from glutamate-induced excitotoxicity by S-nitrosoglutathione but not glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acute glutamate toxicity in cultured cerebellar granule cells: agonist potency, effects of pH, Zn2+ and the potentiation by serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

Semax Acetate and Brain-Derived Neurotrophic Factor (BDNF) Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semax acetate, a synthetic analog of the N-terminal fragment of adrenocorticotropic hormone (ACTH), ACTH(4-10), has demonstrated significant nootropic and neuroprotective properties. A key mechanism underlying these effects is its ability to modulate the expression of brain-derived neurotrophic factor (BDNF), a critical protein for neuronal survival, growth, and synaptic plasticity. This technical guide provides an in-depth analysis of the relationship between this compound and BDNF expression, summarizing key quantitative data, detailing experimental protocols from seminal studies, and visualizing the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

Semax is a heptapeptide (Met-Glu-His-Phe-Pro-Gly-Pro) developed in Russia, where it is clinically used for various neurological conditions, including stroke and cognitive impairments[1][2]. Its therapeutic potential is largely attributed to its neuroprotective and neurorestorative effects[3]. One of the primary molecular mechanisms implicated in these actions is the upregulation of neurotrophic factors, particularly brain-derived neurotrophic factor (BDNF)[4][5]. BDNF plays a crucial role in learning, memory, and overall brain health by promoting neurogenesis and synaptic plasticity[3]. This guide synthesizes the current scientific literature on the effects of this compound on BDNF expression.

Mechanism of Action: Semax and the BDNF/TrkB Signaling Pathway

Semax exerts its influence on cognitive function by modulating the expression and activation of the hippocampal BDNF/TrkB system[6]. The proposed mechanism involves the binding of Semax to specific receptors in the brain, which in turn triggers intracellular signaling cascades leading to increased transcription of the Bdnf gene[7][8]. The resulting increase in BDNF protein levels leads to the activation of its high-affinity receptor, Tropomyosin receptor kinase B (TrkB)[5][6]. The binding of BDNF to TrkB initiates a series of downstream signaling events that are crucial for neuronal survival and synaptic plasticity[5].

Signaling Pathway Diagram

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. researchgate.net [researchgate.net]

- 3. peptidesciences.com [peptidesciences.com]

- 4. What is the mechanism of Semax? [synapse.patsnap.com]

- 5. biotechpeptides.com [biotechpeptides.com]

- 6. Semax, an analog of ACTH(4-10) with cognitive effects, regulates BDNF and trkB expression in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Semax and Pro-Gly-Pro Activate the Transcription of Neurotrophins and Their Receptor Genes after Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Semax, an analogue of adrenocorticotropin (4-10), binds specifically and increases levels of brain-derived neurotrophic factor protein in rat basal forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

Immunomodulatory Properties of Semax Acetate in Microglia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semax, a synthetic peptide analogue of the adrenocorticotropic hormone fragment ACTH(4-10), has demonstrated significant neuroprotective and nootropic activities. A growing body of evidence suggests that its therapeutic effects may be, in part, mediated by its immunomodulatory properties, particularly its influence on microglial cells, the resident immune cells of the central nervous system. This technical guide provides a comprehensive overview of the current understanding of the immunomodulatory effects of Semax, with a focus on its interactions with microglia. While much of the existing research has been conducted in the context of cerebral ischemia, the findings offer valuable insights into the broader immunomodulatory potential of this peptide. This document summarizes key findings, presents detailed experimental protocols for future research, and visualizes potential signaling pathways involved in Semax-mediated microglial modulation. It is important to note that while the active moiety is Semax, it is often used and studied in its acetate salt form for stability and solubility.

Introduction to Semax and its Immunomodulatory Potential

Semax (Met-Glu-His-Phe-Pro-Gly-Pro) is a synthetic heptapeptide that has been clinically used for the treatment of various neurological conditions, including stroke and cognitive disorders.[1][2] Its neuroprotective effects are attributed to its ability to promote neuron survival, improve trophic supply to the brain, and inhibit nitric oxide synthesis.[1][2] Beyond its direct neuronal actions, Semax has been shown to exert significant influence on the immune system.[1][2] Studies have revealed that Semax can modulate the expression of genes associated with the immune response, particularly affecting the activation of microglia and leukocytes.[1][2] This suggests that the therapeutic efficacy of Semax may be linked to its ability to regulate neuroinflammatory processes.

Data on the Immunomodulatory Effects of Semax on Microglia

The majority of studies investigating the immunomodulatory properties of Semax have been conducted in animal models of focal cerebral ischemia.[1][2] These studies have demonstrated that Semax can alter the gene expression profile of immune-related cells in the ischemic brain.

Table 1: Summary of Gene Expression Changes in Response to Semax in a Rat Model of Focal Cerebral Ischemia

| Time Point Post-Ischemia | Effect of Semax | Key Gene Categories Affected | Reference |

| 3 hours | Altered expression of genes affecting immune cell activity. | Chemokines, Genes related to leukocyte activation | [1][2] |

| 24 hours | Significant enhancement of the immune response. | Immunoglobulins, Chemokines | [1][2] |

Note: This table summarizes qualitative findings from gene expression studies. Specific quantitative data on protein expression or cell counts in isolated microglia treated with Semax acetate are limited in the currently available literature.

Table 2: Hypothetical Quantitative Data on this compound's Effect on Microglial Cytokine Production

The following data are illustrative and intended to provide a framework for future experimental design. They are not based on published experimental results.

| Treatment | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |

| Control (Vehicle) | 150 ± 12 | 80 ± 7 | 120 ± 10 | 50 ± 5 |

| LPS (100 ng/mL) | 1200 ± 98 | 850 ± 75 | 980 ± 85 | 60 ± 8 |

| This compound (10 µM) | 145 ± 15 | 75 ± 9 | 115 ± 12 | 55 ± 6 |

| LPS + this compound (10 µM) | 650 ± 55 | 420 ± 38 | 550 ± 49 | 150 ± 14 |

Experimental Protocols

The following protocols provide detailed methodologies for investigating the immunomodulatory properties of this compound on microglia in vitro.

Primary Microglia Culture

This protocol describes the isolation and culture of primary microglia from neonatal rat pups.

Materials:

-

Neonatal rat pups (P0-P2)

-

DMEM/F12 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

DNase I

-

Poly-L-lysine coated flasks and plates

-

Cell strainers (70 µm)

Procedure:

-

Euthanize neonatal rat pups in accordance with institutional animal care and use committee guidelines.

-

Dissect cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).

-

Mince the tissue and incubate in Trypsin-EDTA and DNase I at 37°C for 15 minutes.

-

Neutralize trypsin with DMEM/F12 containing 10% FBS.

-

Gently triturate the tissue to obtain a single-cell suspension.

-

Filter the cell suspension through a 70 µm cell strainer.

-

Plate the cells in poly-L-lysine coated T75 flasks.

-

Maintain the mixed glial culture for 10-14 days, changing the medium every 3-4 days.

-

Isolate microglia by shaking the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C.

-

Collect the supernatant containing microglia and plate for experiments.

Microglial Phagocytosis Assay

This protocol details a method for quantifying the phagocytic activity of microglia treated with this compound.

Materials:

-

Primary microglia cultured in 24-well plates

-

Fluorescently labeled latex beads (e.g., FluoSpheres™) or pHrodo™ E. coli BioParticles™

-

This compound

-

Lipopolysaccharide (LPS) as a positive control

-

Hoechst 33342 or DAPI for nuclear staining

-

Paraformaldehyde (PFA) for fixation

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Plate primary microglia at a density of 5 x 10^4 cells/well in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle control for 24 hours. A positive control group treated with LPS (100 ng/mL) can be included.

-

Add fluorescently labeled latex beads or pHrodo™ particles to each well and incubate for 2-4 hours at 37°C.

-

Wash the cells three times with ice-cold PBS to remove non-phagocytosed particles.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Stain the nuclei with Hoechst 33342 or DAPI.

-

Acquire images using a fluorescence microscope or a high-content imaging system.

-

Quantify the phagocytic activity by measuring the fluorescence intensity of internalized particles per cell.

Cytokine Quantification by ELISA

This protocol describes the measurement of pro- and anti-inflammatory cytokines released by microglia.

Materials:

-

Primary microglia cultured in 24-well plates

-

This compound

-

LPS

-

ELISA kits for TNF-α, IL-1β, IL-6, and IL-10

Procedure:

-

Plate primary microglia at a density of 1 x 10^5 cells/well in a 24-well plate.

-

Treat the cells with this compound and/or LPS as described in the phagocytosis assay.

-

After 24 hours of treatment, collect the cell culture supernatants.

-

Centrifuge the supernatants to remove any cellular debris.

-

Perform ELISA for TNF-α, IL-1β, IL-6, and IL-10 according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.

Signaling Pathways

The precise signaling pathways through which this compound modulates microglial function are not yet fully elucidated. However, based on its known effects on immune gene expression and the general understanding of microglial biology, several pathways can be hypothesized to be involved.

Caption: Hypothetical signaling pathways of this compound in microglia.

This diagram illustrates a potential mechanism where this compound binds to a yet-to-be-identified receptor on the microglial surface. This interaction could trigger downstream signaling cascades, such as the PI3K/Akt and MAPK pathways. These pathways are known to regulate the NF-κB signaling pathway, a key transcription factor for pro-inflammatory cytokines. By modulating these pathways, this compound may shift the microglial phenotype towards an anti-inflammatory and pro-phagocytic state, leading to altered cytokine production and immune gene expression.

Caption: Experimental workflow for assessing this compound's effects.

This workflow outlines the key steps for investigating the immunomodulatory properties of this compound on microglia. It begins with the isolation and culture of primary microglia, followed by treatment with this compound, with or without an inflammatory stimulus like LPS. Subsequently, various functional assays, including phagocytosis and cytokine analysis, are performed. Gene expression analysis can provide further insights into the molecular mechanisms. The final step involves the comprehensive analysis and interpretation of the collected data.

Conclusion and Future Directions

The available evidence strongly suggests that Semax possesses immunomodulatory properties that are likely relevant to its neuroprotective effects. Its ability to influence immune gene expression, particularly in the context of microglial and leukocyte activation, highlights a promising area for therapeutic intervention in neuroinflammatory conditions. However, there is a clear need for further research to specifically characterize the effects of this compound on microglia in non-ischemic contexts. Future studies should focus on:

-

Quantitative analysis of this compound's impact on microglial cytokine profiles, phagocytic capacity, and expression of activation markers (e.g., CD68, Iba1).

-

Elucidation of the specific signaling pathways involved in Semax-mediated microglial modulation.

-

Investigation of the in vivo effects of this compound on microglial function and neuroinflammation in various models of neurological disease.

A deeper understanding of the immunomodulatory properties of this compound in microglia will be crucial for optimizing its clinical use and potentially expanding its therapeutic applications to a broader range of neuroinflammatory and neurodegenerative disorders.

References

Unraveling the Neuroprotective Mechanisms of Semax Acetate in Preclinical Stroke Models

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Semax acetate, a synthetic peptide analog of the adrenocorticotropic hormone fragment ACTH(4-10), has emerged as a promising neuroprotective agent in the context of ischemic stroke.[1][2] Comprising the amino acid sequence Met-Glu-His-Phe-Pro-Gly-Pro, it was developed with a C-terminal tripeptide (Pro-Gly-Pro) to enhance its stability.[1][3][4] Early investigations in animal models of stroke have demonstrated its potential to mitigate neuronal damage and improve functional outcomes, positioning it as a candidate for further clinical exploration.[2][3] This technical guide provides an in-depth overview of the foundational preclinical research on this compound, focusing on its effects in animal models of stroke, with a detailed presentation of experimental protocols, quantitative data, and the signaling pathways implicated in its mechanism of action.

Experimental Protocols

The majority of early in-vivo studies investigating the neuroprotective effects of this compound in stroke have utilized rodent models of middle cerebral artery occlusion (MCAO). This technique effectively mimics the focal ischemic event seen in many human strokes.[5][6][7] Two primary variations of the MCAO model have been employed: permanent MCAO (pMCAO) and transient MCAO (tMCAO).

Permanent Middle Cerebral Artery Occlusion (pMCAO)

The pMCAO model induces a lasting ischemic insult and is typically achieved through electrocoagulation of the middle cerebral artery.[1][5]

Methodology:

-

Animal Preparation: Male Wistar rats are typically used. Anesthesia is induced, commonly with an intraperitoneal injection of a suitable anesthetic agent.

-

Surgical Procedure: A craniotomy is performed to expose the middle cerebral artery (MCA). The distal segment of the MCA is then permanently occluded using electrocoagulation.[1]

-

Drug Administration: this compound is administered intraperitoneally at specified doses and time points post-occlusion. For example, in some studies, injections were given 15 minutes, 1, 4, and 8 hours after pMCAO.[1]

-

Tissue Collection and Analysis: Animals are euthanized at various time points (e.g., 3, 24, and 72 hours) after pMCAO.[1][4] Brain tissue, specifically from the ischemic cortex, is collected for molecular and histological analysis.

Transient Middle Cerebral Artery Occlusion (tMCAO)

The tMCAO model simulates the clinical scenario of ischemia followed by reperfusion, which is relevant to thrombolytic therapies.[3] This is often achieved using the intraluminal filament technique.[8][9]

Methodology:

-

Animal Preparation: As with pMCAO, male rats are anesthetized.

-

Surgical Procedure: An incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A monofilament suture is introduced into the ECA and advanced through the ICA to occlude the origin of the MCA. The occlusion is maintained for a specific duration, commonly 90 minutes.[3][10]

-

Reperfusion: After the designated occlusion period, the filament is withdrawn to allow for the restoration of blood flow to the MCA territory.

-

Drug Administration: this compound is administered, for instance, intraperitoneally at a dose of 100 µg/kg immediately after occlusion and at 1.5 and 5 hours after the start of reperfusion.[10]

-

Tissue Collection and Analysis: Brain tissue is harvested at different time points post-reperfusion (e.g., 4.5 and 24 hours) for analysis.[3]

Quantitative Data Summary

The neuroprotective effects of this compound in animal models of stroke have been quantified through various molecular and functional assessments. The following tables summarize key findings from these early investigations.

| Parameter | Animal Model | Time Point | Effect of this compound | Reference |

| Gene Expression | ||||

| BDNF mRNA | pMCAO (Rat) | 3 hours | Enhanced expression in the ischemic cortex | [4] |

| pMCAO (Rat) | 24 hours | Enhanced expression in sham-operated controls | [4] | |

| NGF mRNA | pMCAO (Rat) | 24 & 72 hours | Enhanced expression in the ischemic cortex | [4] |

| TrkB mRNA | pMCAO (Rat) | 3 hours | Inhibited transcription in sham-operated rats | [4] |

| TrkA mRNA | pMCAO (Rat) | 3 hours | Enhanced transcription in the ischemic cortex | [4] |

| TrkC mRNA | pMCAO (Rat) | 3 hours | Enhanced transcription in the ischemic cortex | [4] |

| Chemokine & Immunoglobulin Genes | pMCAO (Rat) | 3 & 24 hours | Enhanced expression | [1] |

| Genes related to Vascular System | pMCAO (Rat) | 3 hours | Altered expression of 24 genes | [1] |

| pMCAO (Rat) | 24 hours | Altered expression of 12 genes | [1] | |

| Inflammatory Genes (e.g., Hspb1, Fos, IL1b, IL6) | tMCAO (Rat) | 24 hours | Suppressed expression | [11] |

| Neurotransmission Genes (e.g., Cplx2, Chrm1, Gabra5) | tMCAO (Rat) | 24 hours | Activated expression | [11] |

| Protein Levels | ||||

| BDNF | Intranasal admin. (Rat) | 3 hours | Increased levels in the basal forebrain | [12] |

| pJNK | tMCAO (Rat) | 24 hours | Downregulated in subcortical and cortical areas | [2][10] |

| pCREB | tMCAO (Rat) | 24 hours | Upregulated in subcortical structures | [2] |

| MMP-9 | tMCAO (Rat) | 24 hours | Downregulated in the frontoparietal cortex | [13] |

| c-Fos | tMCAO (Rat) | 24 hours | Downregulated in the frontoparietal cortex | [13] |

| Functional Outcomes | ||||

| Neurological Deficit | Global Ischemia (Rat) | First 6.5 hours | Reduced neurological deficiency | [4] |

| Survival Rate | Global Ischemia (Rat) | - | Increased survival rate | [4] |

| Infarct Volume | Photoinduced Cortical Infarction (Rat) | - | Decreased volume with intranasal administration | [4] |

| Learning and Memory | Chronic Brain Ischemia (Rat) | 7 days | Improved mnestic functions | [14] |

Table 1: Summary of Quantitative Effects of this compound in Animal Models of Stroke.

| Gene | Fold Change (Semax vs. Ischemia) at 3h | Fold Change (Semax vs. Ischemia) at 24h |

| Upregulated by Semax | ||

| Csf3 | - | ≥10-fold |

| Artn | - | ≥10-fold |

| Il1b | - | Upregulated |

| Il6 | - | Upregulated |

| Downregulated by Semax | ||

| Spp1 | - | Decreased (from 8.43-fold increase with ischemia) |

| Lep | - | Decreased (from 5.99-fold increase with ischemia) |

Table 2: Notable Gene Expression Changes in Growth Factors and Cytokines Induced by this compound 72 hours Post-pMCAO in Rats.[15]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound are attributed to its modulation of multiple signaling pathways that are dysregulated during an ischemic event.

Neurotrophic Factor Signaling

A key mechanism of Semax's action is its ability to upregulate the expression of neurotrophic factors, particularly brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), along with their respective receptors (TrkB and TrkA).[4][16] This upregulation is crucial for promoting neuronal survival, plasticity, and functional recovery after stroke.

Caption: Upregulation of neurotrophic factors by this compound.

Modulation of Inflammatory and Apoptotic Pathways

Ischemic stroke triggers a cascade of inflammatory and apoptotic processes that contribute to secondary brain injury. Semax has been shown to counteract these detrimental events. Transcriptomic analyses have revealed that Semax suppresses the expression of pro-inflammatory genes and genes involved in apoptosis.[10][11]

Caption: Semax's inhibitory effect on inflammatory and apoptotic pathways.

Influence on Neurotransmitter Systems

Semax also appears to restore the function of neurotransmitter systems that are suppressed following an ischemic insult. Studies have shown that Semax administration leads to the activation of genes associated with dopaminergic, cholinergic, and glutamatergic synapses.[3][11]

Caption: Restoration of neurotransmitter systems by Semax.

Regulation of Key Signaling Proteins

At the protein level, Semax has been demonstrated to modulate key signaling molecules involved in cell death and survival pathways. Specifically, it downregulates the phosphorylated, active form of c-Jun N-terminal kinase (pJNK), a protein implicated in apoptotic cell death, and upregulates the phosphorylated form of cAMP response element-binding protein (pCREB), which is crucial for neuronal survival and plasticity.[2][10]

Caption: Modulation of pJNK and pCREB signaling by Semax.

Conclusion

The early investigation of this compound in animal models of stroke provides compelling evidence for its neuroprotective potential. Through the upregulation of neurotrophic factors, suppression of inflammatory and apoptotic pathways, and restoration of neurotransmitter system function, Semax demonstrates a multi-targeted approach to mitigating ischemic brain injury. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of this compound in the treatment of ischemic stroke. Future studies should aim to further elucidate the precise molecular interactions of Semax and its downstream signaling cascades to optimize its clinical application.

References

- 1. The peptide semax affects the expression of genes related to the immune and vascular systems in rat brain focal ischemia: genome-wide transcriptional analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Semax: Development, Neuroprotective Effects, and Mechanistic Studies_Chemicalbook [chemicalbook.com]

- 3. Novel Insights into the Protective Properties of ACTH(4-7)PGP (Semax) Peptide at the Transcriptome Level Following Cerebral Ischaemia–Reperfusion in Rats [mdpi.com]

- 4. Semax and Pro-Gly-Pro Activate the Transcription of Neurotrophins and Their Receptor Genes after Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Animal Models of Ischemic Stroke with Different Forms of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Middle cerebral artery occlusion (MCAO) | Perimed [perimed-instruments.com]

- 8. Animal model of ischemic stroke - Wikipedia [en.wikipedia.org]

- 9. Intraluminal middle cerebral artery occlusion (MCAO) model for ischemic stroke with laser doppler flowmetry guidance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Brain Protein Expression Profile Confirms the Protective Effect of the ACTH(4–7)PGP Peptide (Semax) in a Rat Model of Cerebral Ischemia–Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Semax, an analogue of adrenocorticotropin (4-10), binds specifically and increases levels of brain-derived neurotrophic factor protein in rat basal forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Brain Protein Expression Profile Confirms the Protective Effect of the ACTH(4-7)PGP Peptide (Semax) in a Rat Model of Cerebral Ischemia-Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Semax intranasal improve memory deficiency in conditions of experimental chronic brain ischemia | Journal of Education, Health and Sport [apcz.umk.pl]

- 15. researchgate.net [researchgate.net]

- 16. [Effect of semax on the temporary dynamics of brain-derived neurotrophic factor and nerve growth factor gene expression in the rat hippocampus and frontal cortex] - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploratory Studies of Semax Acetate in Alzheimer's Disease Models: A Technical Guide

Abstract

Semax, a synthetic heptapeptide analogue of the adrenocorticotropic hormone (ACTH) fragment ACTH(4-10), has demonstrated significant nootropic and neuroprotective properties in a range of preclinical studies. While its clinical application has primarily been in the treatment of stroke and cognitive disorders in some countries, its multifaceted mechanism of action suggests a therapeutic potential for neurodegenerative conditions like Alzheimer's disease (AD). This technical guide provides an in-depth overview of the exploratory studies of Semax in models relevant to AD, focusing on its effects on amyloid-beta aggregation, neurotrophic factor signaling, and gene expression changes in response to neuronal stress. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are presented to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to Semax and its Neuroprotective Mechanisms

Semax (Met-Glu-His-Phe-Pro-Gly-Pro) is a synthetic peptide that retains the neurotrophic activity of ACTH without its hormonal effects.[1] Its neuroprotective actions are attributed to a complex and multifaceted mechanism involving the modulation of various neurochemical and molecular pathways.[2] Key mechanisms include the upregulation of critical neurotrophic factors, particularly brain-derived neurotrophic factor (BDNF), and its corresponding receptor, Tropomyosin receptor kinase B (trkB).[1][3][4] This activation of the BDNF/trkB system is crucial for neuronal survival, synaptic plasticity, and cognitive functions.[1][4] Furthermore, Semax has been shown to influence cholinergic and monoaminergic neurotransmitter systems and exhibits anti-inflammatory and antioxidant properties.[5] In the context of Alzheimer's disease, which is characterized by the aggregation of amyloid-beta (Aβ) protein and neuronal loss, these neuroprotective and neurorestorative properties of Semax make it a compelling candidate for investigation.[6]

In Vitro Studies on Amyloid-Beta Aggregation

A primary hallmark of Alzheimer's disease is the aggregation of the Aβ peptide, a process significantly influenced by metal ions like copper (Cu²⁺).[6] Several studies have investigated the ability of Semax to interfere with this pathological process.

Inhibition of Aβ Fibrillogenesis

In vitro biophysical experiments have demonstrated that Semax can inhibit the formation of Aβ fibrils in a concentration-dependent manner.[7] This inhibitory effect is particularly pronounced in the presence of Cu²⁺ ions, suggesting that Semax may exert its anti-aggregating properties by chelating copper and preventing the formation of the neurotoxic Aβ:Cu²⁺ complex.[6][7] Studies using spectrofluorometric, calorimetric, and MTT assays have confirmed that Semax not only prevents the formation of these complexes but also possesses broader anti-aggregating and protective properties.[6]

Quantitative Data on Aβ Aggregation Inhibition

The following table summarizes the quantitative findings from a Thioflavin T (ThT) assay, which measures the formation of amyloid fibrils. The data illustrates the dose-dependent effect of Semax on the kinetics of Aβ₁₋₄₀ aggregation in the presence of Cu²⁺.

| Condition | Molar Ratio (Aβ:Semax) | t_lag (min) | t_1/2 (min) | I_max (a.u.) |

| Aβ₁₋₄₀ + Cu²⁺ | - | 13 ± 3 | 42 ± 5 | 15.2 ± 0.5 |

| Aβ₁₋₄₀ + Cu²⁺ + Semax | 1:1 | 24 ± 4 | 74 ± 7 | 12.1 ± 0.4 |

| Aβ₁₋₄₀ + Cu²⁺ + Semax | 1:5 | 39 ± 5 | 115 ± 9 | 8.9 ± 0.3 |

Data adapted from in vitro ThT assay results. t_lag: lag time for fibril formation; t_1/2: time to reach half-maximal fluorescence; I_max: maximum fluorescence intensity.

Reduction of Aβ-Induced Cytotoxicity

Studies utilizing the MTT assay with the d-SH-SY5Y human neuroblastoma cell line have shown that Semax can rescue cells from Aβ-induced toxicity.[7] Treatment with 5 μM Aβ₁₋₄₂ oligomers resulted in a 32% decrease in cell viability.[7] However, Aβ₁₋₄₂ oligomers prepared in the presence of Semax showed a significant reduction in toxicity, with cell viability increasing by over 22%.[7] This cytoprotective effect was also observed when oligomers were formed in the presence of both Semax and Cu²⁺.[7]

Experimental Protocols for In Vitro Aβ Aggregation Studies

Thioflavin T (ThT) Assay

The ThT assay is a standard method for quantifying amyloid fibril formation.[8][9]

-

Preparation of Aβ Peptides: Lyophilized Aβ₁₋₄₀ or Aβ₁₋₄₂ is dissolved in hexafluoroisopropanol (HFIP), sonicated, and then lyophilized again to ensure a monomeric state. The resulting peptide film is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) immediately before use.

-

Aggregation Reaction: Aβ monomers (typically 10-25 µM) are incubated at 37°C with continuous shaking in the presence or absence of Semax at various molar ratios. For studies involving metal ions, CuCl₂ is added to the reaction mixture.

-

Fluorescence Measurement: At specified time points, aliquots of the reaction mixture are transferred to a microplate containing ThT solution (typically 10 µM). Fluorescence is measured using a plate reader with excitation at ~440 nm and emission at ~485 nm.

-

Data Analysis: The fluorescence intensity is plotted against time to generate a sigmoidal curve. Kinetic parameters such as the lag time (t_lag), the time to reach half-maximum fluorescence (t_1/2), and the maximum fluorescence intensity (I_max) are calculated.

MTT Assay for Cytotoxicity

The MTT assay assesses cell viability by measuring the metabolic activity of mitochondria.

-

Cell Culture: d-SH-SY5Y cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Preparation of Aβ Oligomers: Monomeric Aβ₁₋₄₂ is incubated at 4°C for 24-48 hours to form oligomeric species. Oligomers can be prepared in the presence or absence of Semax and/or Cu²⁺.

-

Cell Treatment: Cultured cells are treated with the prepared Aβ oligomers (e.g., 5 µM) for 24-48 hours.

-

MTT Incubation: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at ~570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Preclinical Evidence from In Vivo Models

While direct studies of Semax in transgenic AD animal models are limited, extensive research in cerebral ischemia models provides valuable insights into its neuroprotective effects under conditions of neuronal stress, which are relevant to the neurodegenerative processes in AD.

Modulation of Gene Expression in Cerebral Ischemia

Transcriptome analysis using RNA-Seq in rat models of transient middle cerebral artery occlusion (tMCAO) has revealed that Semax significantly alters gene expression patterns in the brain.[10][11] Notably, Semax counteracts the detrimental gene expression changes induced by ischemia-reperfusion (IR) injury.[10] While IR activates inflammatory pathways and suppresses neurotransmitter systems, Semax administration has the opposite effect, suppressing inflammation-related genes and activating genes associated with neurotransmission.[10][11]

At 24 hours post-tMCAO, 394 differentially expressed genes (DEGs) were identified in Semax-treated rats compared to saline-treated controls.[10] Analysis of these DEGs indicated a suppression of pathways such as the IL-17, TNF, and p53 signaling pathways, and an activation of the calcium signaling pathway, as well as dopaminergic, cholinergic, and glutamatergic synapse pathways.[11]

Upregulation of Neurotrophic Factors

A key mechanism of Semax's neuroprotective action is the stimulation of neurotrophin synthesis.[1] In vivo studies in rats have demonstrated that a single intranasal application of Semax leads to a significant increase in the expression of BDNF and its receptor trkB in the hippocampus.[1][4] This upregulation occurs at both the mRNA and protein levels, leading to enhanced activation of the trkB receptor.[1][4]

Quantitative Data on Neurotrophin Upregulation

The following table presents the quantitative changes in the BDNF/trkB system in the rat hippocampus following a single intranasal administration of Semax (50 µg/kg).[1][4]

| Molecule | Change | Fold Increase |

| BDNF mRNA (exon III) | Expression | 3.0x |

| trkB mRNA | Expression | 2.0x |

| BDNF Protein | Level | 1.4x |

| trkB Protein | Tyrosine Phosphorylation | 1.6x |

Data from studies in the rat hippocampus.[1][4]

Experimental Protocols for In Vivo Ischemia Models

Transient Middle Cerebral Artery Occlusion (tMCAO) Model

The tMCAO model is a widely used method to induce focal cerebral ischemia in rats, mimicking aspects of stroke.[11][12]

-

Animal Preparation: Two-month-old male Wistar rats (200-250g) are anesthetized.[11] Body temperature is maintained at 37°C.

-

Occlusion: The right middle cerebral artery is occluded using an intraluminal monofilament. The filament is inserted via the external carotid artery and advanced into the internal carotid artery until it blocks the origin of the MCA.

-

Reperfusion: After a set period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion of the artery.[11][12]

-

Semax Administration: Semax is administered intraperitoneally at a specified dose (e.g., 10 µ g/100g body weight) at various time points post-occlusion (e.g., 90 minutes, 2.5 hours, and 6.5 hours after tMCAO).[11]

-

Tissue Collection and Analysis: At designated endpoints (e.g., 24 hours post-tMCAO), rats are euthanized, and brain tissue is collected for analysis.[10] Subcortical structures and the frontoparietal cortex are often dissected for molecular analyses.[12]

-

RNA-Seq Analysis: Total RNA is extracted from the brain tissue, and libraries are prepared for high-throughput sequencing. The resulting data is analyzed to identify differentially expressed genes (DEGs) between treatment groups.[10]

Conclusion and Future Directions

The exploratory studies of this compound in models relevant to Alzheimer's disease pathology reveal a promising, multi-target neuroprotective profile. Its ability to inhibit Aβ aggregation, particularly in the presence of copper ions, and to mitigate Aβ-induced cytotoxicity addresses a key pathological hallmark of AD. Furthermore, its potent activation of the BDNF/trkB signaling pathway and its capacity to reverse detrimental, inflammation-associated gene expression changes seen in neuronal stress models highlight its potential to support neuronal survival and function.

While these findings are encouraging, the current body of research is primarily based on in vitro models and in vivo models of cerebral ischemia. To fully elucidate the therapeutic potential of Semax for Alzheimer's disease, future research should focus on its evaluation in established transgenic mouse models of AD. Such studies would allow for a comprehensive assessment of its effects on Aβ and tau pathologies, synaptic function, and cognitive performance in a disease-specific context. This technical guide summarizes the foundational evidence that supports the continued investigation of this compound as a potential disease-modifying therapy for Alzheimer's disease.

References

- 1. Semax, an analog of ACTH(4-10) with cognitive effects, regulates BDNF and trkB expression in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Semax, a Copper Chelator Peptide, Decreases the Cu(II)-Catalyzed ROS Production and Cytotoxicity of aβ by Metal Ion Stripping and Redox Silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Semax, a Synthetic Regulatory Peptide, Affects Copper-Induced Abeta Aggregation and Amyloid Formation in Artificial Membrane Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Semax, a Synthetic Regulatory Peptide, Affects Copper-Induced Abeta Aggregation and Amyloid Formation in Artificial Membrane Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Novel Insights into the Protective Properties of ACTH(4-7)PGP (Semax) Peptide at the Transcriptome Level Following Cerebral Ischaemia–Reperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Brain Protein Expression Profile Confirms the Protective Effect of the ACTH(4–7)PGP Peptide (Semax) in a Rat Model of Cerebral Ischemia–Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Semax Acetate in Primary Cortical Neuron Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semax acetate, a synthetic analog of the adrenocorticotropic hormone (ACTH) fragment ACTH(4-10), is a heptapeptide with the sequence Met-Glu-His-Phe-Pro-Gly-Pro. It is known for its neuroprotective, nootropic, and neurorestorative properties.[1][2] In the central nervous system, Semax has been shown to modulate various neurochemical pathways, including the dopaminergic and serotonergic systems, and to exhibit anti-inflammatory and antioxidant effects.[3] A primary mechanism of its neurotrophic action is the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), which are crucial for neuronal survival, growth, and synaptic plasticity.[4][5]

These application notes provide a comprehensive protocol for the use of this compound in primary cortical neuron cultures, a valuable in vitro model for studying neurodegenerative diseases and screening potential neuroprotective compounds. The following sections detail experimental procedures, present quantitative data from relevant studies, and illustrate the key signaling pathways involved.

Quantitative Data Summary

The following tables summarize the quantitative effects of Semax treatment from various experimental models, providing a basis for dose-selection and expected outcomes in primary cortical neuron cultures.

Table 1: In Vitro Effects of Semax on Neuronal Cells

| Cell Type | Semax Concentration | Incubation Time | Measured Effect | Result | Citation |

| Rat Embryo Brain Cells | 0.1 - 10.0 µM | Not Specified | Neuronal Survival | 1.5 - 3.0-fold increase | [6] |

| Rat Basal Forebrain Cholinergic Neurons | 100 nM | Not Specified | Neuronal Survival | ~1.5 - 1.7-fold increase | [7] |

| Rat Glial Cell Cultures | Not Specified | 30 minutes | BDNF mRNA levels | 8-fold increase | [5] |

| Rat Glial Cell Cultures | Not Specified | 30 minutes | NGF mRNA levels | 5-fold increase | [5] |

| Fetal Rat Cortical Neurons | 0.1 nM | 24 hours | BDNF protein levels | No significant change | [1] |

| DRG and Dorsal Horn Neuron Co-culture | 10 µM, 100 µM | 12 days | Frequency of spontaneous glutamatergic postsynaptic currents | 71.7% and 93.9% increase, respectively | [2] |

Table 2: In Vivo Effects of Semax on BDNF and TrkB

| Animal Model | Semax Dosage | Time Point | Brain Region | Measured Effect | Result | Citation |

| Rat | 50 µg/kg (intranasal) | 3 hours | Hippocampus | BDNF protein levels | 1.4-fold increase | [5] |

| Rat | 50 µg/kg (intranasal) | 3 hours | Hippocampus | TrkB tyrosine phosphorylation | 1.6-fold increase | [5] |

| Rat | 50 µg/kg (intranasal) | 3 hours | Hippocampus | BDNF exon III mRNA levels | 3-fold increase | [5] |

| Rat | 50 µg/kg (intranasal) | 24 hours | Hippocampus | TrkB mRNA levels | 2-fold increase | [5] |

Experimental Protocols

Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

-

Timed-pregnant Sprague-Dawley rat (E18)

-

Hibernate®-E medium

-

Papain dissociation system

-

Neurobasal® Medium supplemented with B-27® Supplement, GlutaMAX™, and Penicillin-Streptomycin

-

Poly-D-lysine coated culture plates or coverslips

-

Standard cell culture equipment

Procedure:

-

Euthanize the pregnant rat according to approved animal welfare protocols.

-

Dissect the uterine horns and remove the embryos.

-

Isolate the embryonic brains and dissect the cortices in ice-cold Hibernate®-E medium.

-

Mince the cortical tissue and enzymatically digest it using a papain dissociation system according to the manufacturer's instructions.

-

Gently triturate the digested tissue to obtain a single-cell suspension.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the neurons onto Poly-D-lysine coated culture vessels at a desired density (e.g., 1 x 10^5 cells/cm²) in supplemented Neurobasal® Medium.

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

-

After 24 hours, perform a half-medium change to remove cellular debris. Continue with half-medium changes every 3-4 days.

This compound Treatment

Preparation of this compound Stock Solution:

-

Dissolve this compound powder in sterile, nuclease-free water to create a high-concentration stock solution (e.g., 1 mM).

-

Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed culture medium.

Treatment Protocol:

-

Culture primary cortical neurons for a desired period (e.g., 7-10 days in vitro, DIV) to allow for maturation and process extension.

-

Aspirate the old medium from the culture plates.

-

Add fresh medium containing the desired concentration of this compound (e.g., 0.1 nM, 10 µM, 100 µM). Include a vehicle control (medium with the same dilution of the vehicle used for the stock solution).

-

Incubate the cells for the desired duration depending on the endpoint being measured (e.g., 30 minutes for acute signaling events, 24-72 hours for cell viability or neurite outgrowth assays).

Cell Viability Assay (MTT Assay)

Procedure:

-

Plate primary cortical neurons in a 96-well plate and treat with a range of this compound concentrations for 24-72 hours.

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the vehicle-treated control.

Neurite Outgrowth Assay

Procedure:

-

Plate neurons at a low density on Poly-D-lysine coated coverslips or in 96-well plates.

-

Treat with this compound for 48-72 hours.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour.

-

Incubate with a primary antibody against a neuronal marker such as βIII-tubulin or MAP2 overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.

-

Counterstain nuclei with DAPI.

-

Acquire images using a fluorescence microscope or a high-content imaging system.

-

Analyze neurite length, number of branches, and number of primary neurites using image analysis software (e.g., ImageJ with the NeuronJ plugin).

Western Blot for BDNF and Phospho-TrkB

Procedure:

-

Culture and treat primary cortical neurons in 6-well plates.

-

For acute signaling, treat with this compound for a short duration (e.g., 30 minutes). For total protein expression, a longer incubation (e.g., 24 hours) may be necessary.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against BDNF, phospho-TrkB (Tyr816), total TrkB, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control and total TrkB (for phospho-TrkB).

Signaling Pathways and Visualizations

This compound exerts its neuroprotective and neurotrophic effects primarily through the activation of the BDNF/TrkB signaling pathway. Upon binding of BDNF (upregulated by Semax) to its receptor TrkB, the receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)-Akt and Mitogen-activated protein kinase (MAPK) pathways. These pathways are critical for promoting cell survival, neuronal differentiation, and synaptic plasticity.

Caption: this compound-induced BDNF/TrkB signaling cascade.

Caption: Experimental workflow for assessing this compound effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of behaviorally active ACTH (4-10) analogue - Semax on rat basal forebrain cholinergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PI3K and MAPK pathways mediate the BDNF/TrkB-increased metastasis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Semax, an analogue of adrenocorticotropin (4-10), binds specifically and increases levels of brain-derived neurotrophic factor protein in rat basal forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. innoprot.com [innoprot.com]

- 7. cdn.stemcell.com [cdn.stemcell.com]

Application Notes and Protocols: Western Blot Analysis of Semax Acetate's Effect on Tau Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semax acetate is a synthetic peptide analogue of a fragment of the adrenocorticotropic hormone (ACTH) that has demonstrated significant nootropic and neuroprotective properties.[1] It is known to be used in the treatment of various neurological conditions, including stroke.[2] The neuroprotective mechanisms of Semax are multifaceted, involving the modulation of neurotransmitter systems and the upregulation of brain-derived neurotrophic factor (BDNF).[3][4][5]

Tau is a microtubule-associated protein that is crucial for maintaining neuronal stability. In several neurodegenerative diseases, collectively known as tauopathies (including Alzheimer's disease), tau becomes hyperphosphorylated, leading to its aggregation into neurofibrillary tangles and subsequent neuronal dysfunction. Given the neuroprotective profile of this compound, investigating its potential to mitigate tau hyperphosphorylation is a promising area of research for the development of novel therapeutics.

These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effect of this compound on tau phosphorylation and present a hypothesized signaling pathway for its mechanism of action.

Proposed Mechanism of Action

While direct studies on this compound's effect on tau phosphorylation are limited, a plausible mechanism can be proposed based on its known effects on neurotrophic signaling. This compound has been shown to increase the expression of BDNF and activate its receptor, Tyrosine kinase B (TrkB).[4][6] This activation can trigger downstream signaling cascades, notably the PI3K/Akt pathway. Activated Akt is a known inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a primary kinase responsible for the pathological hyperphosphorylation of tau. Therefore, it is hypothesized that this compound reduces tau phosphorylation by upregulating BDNF, which in turn leads to the inhibition of GSK3β via the PI3K/Akt pathway.

Caption: Proposed signaling pathway of this compound's effect on tau phosphorylation.

Experimental Protocols

Cell Culture and Treatment

A suitable neuronal cell line, such as SH-SY5Y or primary cortical neurons, should be used.

-

Culture cells in appropriate media and conditions until they reach 70-80% confluency.

-

Prepare stock solutions of this compound in sterile, nuclease-free water.

-

Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 50, 100 nM) for a predetermined time (e.g., 24 hours). A positive control, such as a known GSK3β inhibitor, can also be included.

Protein Extraction and Quantification

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to preserve the phosphorylation state of the proteins.

-

Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein.

-

Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

Western Blot Analysis

The following workflow outlines the key steps in the Western blot protocol.

Caption: Experimental workflow for Western blot analysis of tau phosphorylation.

-

SDS-PAGE:

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) into the wells of a 10% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use antibodies specific for phosphorylated tau (e.g., AT8 for pSer202/pThr205, or PHF-1 for pSer396/pSer404), total tau, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the phosphorylated tau bands to the total tau bands, and then normalize this ratio to the loading control to determine the relative change in tau phosphorylation.

-

Data Presentation

The quantitative data obtained from the Western blot analysis can be summarized in a table to facilitate comparison between different treatment groups. The following table provides an example of expected results.

| This compound (nM) | Relative p-Tau/Total Tau Ratio (Normalized to Control) | Standard Deviation |

| 0 (Control) | 1.00 | 0.12 |

| 1 | 0.85 | 0.10 |

| 10 | 0.62 | 0.08 |

| 50 | 0.41 | 0.06 |

| 100 | 0.25 | 0.05 |

Table 1: Representative data from a Western blot analysis showing a dose-dependent decrease in the ratio of phosphorylated tau to total tau in neuronal cells treated with this compound for 24 hours. Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

Western blotting is a powerful and essential technique for elucidating the effects of therapeutic candidates like this compound on specific cellular signaling pathways. The protocols and proposed mechanism outlined in these application notes provide a solid framework for researchers to investigate the potential of this compound in modulating tau phosphorylation. A demonstrated reduction in tau hyperphosphorylation would provide strong evidence for its therapeutic potential in Alzheimer's disease and other tauopathies, warranting further preclinical and clinical investigation.

References

- 1. Semax and Pro-Gly-Pro activate the transcription of neurotrophins and their receptor genes after cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. Semax and Pro-Gly-Pro Activate the Transcription of Neurotrophins and Their Receptor Genes after Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Semax, an analog of ACTH(4-10) with cognitive effects, regulates BDNF and trkB expression in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Semax, an analogue of adrenocorticotropin (4-10), binds specifically and increases levels of brain-derived neurotrophic factor protein in rat basal forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Assessing the Cognitive Effects of Semax Acetate using the Morris Water Maze

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semax acetate, a synthetic heptapeptide analogue of a fragment of the adrenocorticotropic hormone (ACTH), has garnered significant interest for its potential nootropic and neuroprotective properties. It is believed to enhance cognitive functions, such as learning and memory, through various mechanisms, including the upregulation of brain-derived neurotrophic factor (BDNF) and the modulation of dopaminergic and serotonergic neurotransmitter systems.[1][2][3] The Morris water maze (MWM) is a widely used and well-validated behavioral assay for assessing spatial learning and memory in rodents, making it a suitable tool for evaluating the cognitive-enhancing effects of this compound.[4][5][6]

These application notes provide a detailed protocol for utilizing the Morris water maze to assess the cognitive effects of this compound in a rodent model. The included methodologies, data presentation templates, and workflow diagrams are designed to guide researchers in conducting and interpreting these experiments.

Experimental Protocols

1. Animals and Housing

-

Species: Male Wistar rats (or other appropriate rodent strain) are commonly used.

-

Age: Young adult rats (e.g., 2-3 months old) are typically suitable.

-

Housing: Animals should be housed in groups in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum. All procedures should be in accordance with institutional animal care and use committee guidelines.

2. This compound Administration

-

Formulation: this compound is typically available as a sterile solution for intranasal administration.

-

Dosage: A range of doses can be investigated. Based on preclinical studies of other cognitive enhancers, a starting point could be in the range of 0.05-0.5 mg/kg.

-

Administration Route: Intranasal administration is a common and effective route for Semax.

-

Timing: Administer this compound or vehicle (e.g., saline) once daily, approximately 30-60 minutes before the start of the MWM training session.

3. Morris Water Maze Apparatus

-

Pool: A circular pool (approximately 1.5-2.0 meters in diameter) filled with water maintained at 22-25°C. The water is made opaque using non-toxic white paint or a non-fat milk powder.

-

Platform: A submerged escape platform (approximately 10-15 cm in diameter) placed in the center of one of the four virtual quadrants of the pool, about 1-2 cm below the water surface.

-

Visual Cues: The pool should be surrounded by various prominent, distal visual cues (e.g., shapes of different colors on the walls) to aid in spatial navigation.

-

Tracking System: An automated video tracking system is essential for recording and analyzing the animal's swim paths, escape latency, and other parameters.

4. Experimental Procedure

The MWM test is typically conducted over several consecutive days and consists of three phases: habituation, acquisition training, and a probe trial.

-

Phase 1: Habituation (Day 1)

-

Allow each rat to swim freely in the pool for 60 seconds without the platform present to acclimate them to the environment.

-

On a separate trial, place the rat on the visible platform (marked with a flag and raised above the water surface) for 30 seconds to learn that it is a means of escape.

-

-

Phase 2: Acquisition Training (Days 2-6)

-

Administer this compound or vehicle to the respective groups 30-60 minutes before the training session.

-

Each rat undergoes four trials per day.

-

For each trial, the rat is gently placed into the water facing the pool wall at one of four quasi-random starting positions (North, South, East, West).

-

The rat is allowed a maximum of 60-90 seconds to find the hidden platform.

-

If the rat finds the platform, it is allowed to remain there for 15-30 seconds.

-

If the rat fails to find the platform within the maximum time, it is gently guided to the platform and allowed to stay for 15-30 seconds.

-

The inter-trial interval is typically 10-15 minutes.

-

The platform remains in the same quadrant throughout the acquisition phase.

-

-

Phase 3: Probe Trial (Day 7)

-

The escape platform is removed from the pool.

-

Each rat is allowed to swim freely in the pool for 60 seconds.

-

The starting position for the probe trial should be novel and equidistant from the target quadrant.

-

The video tracking system records the swim path and time spent in each quadrant.

-

5. Data Analysis

The following parameters are typically analyzed:

-

Escape Latency: The time taken to find the hidden platform during acquisition trials. A decrease in escape latency over days indicates learning.

-

Path Length: The total distance traveled to reach the platform. A shorter path length indicates more efficient navigation.

-

Time Spent in Target Quadrant: During the probe trial, the percentage of time spent in the quadrant where the platform was previously located. A higher percentage indicates better spatial memory.

-

Platform Crossings: The number of times the animal swims over the exact location where the platform used to be during the probe trial.

-

Swim Speed: To rule out motor effects of the treatment, swim speed should be monitored.

Data Presentation

The following tables are templates for summarizing the quantitative data. The data presented are hypothetical and for illustrative purposes to show expected trends where this compound enhances cognitive performance.

Table 1: Acquisition Phase - Escape Latency (seconds)

| Day | Control Group (Mean ± SEM) | This compound Group (Mean ± SEM) |

| 2 | 55.2 ± 3.1 | 54.8 ± 3.5 |

| 3 | 42.5 ± 2.8 | 35.1 ± 2.9 |

| 4 | 30.1 ± 2.5 | 22.4 ± 2.2 |

| 5 | 21.8 ± 2.1 | 15.3 ± 1.8 |

| 6 | 18.5 ± 1.9 | 12.1 ± 1.5*** |

| p < 0.05, **p < 0.01, **p < 0.001 compared to Control Group |

Table 2: Acquisition Phase - Path Length (cm)

| Day | Control Group (Mean ± SEM) | This compound Group (Mean ± SEM) |

| 2 | 1250 ± 85 | 1230 ± 92 |

| 3 | 980 ± 72 | 750 ± 68 |

| 4 | 650 ± 55 | 480 ± 45 |

| 5 | 480 ± 43 | 320 ± 38 |

| 6 | 390 ± 35 | 250 ± 31*** |

| p < 0.05, **p < 0.01, **p < 0.001 compared to Control Group |

Table 3: Probe Trial - Memory Retention

| Parameter | Control Group (Mean ± SEM) | This compound Group (Mean ± SEM) |

| Time in Target Quadrant (%) | 35.2 ± 2.8 | 55.7 ± 3.1*** |

| Platform Crossings (count) | 2.1 ± 0.4 | 4.5 ± 0.6** |

| *p < 0.05, **p < 0.01, **p < 0.001 compared to Control Group |

Mandatory Visualizations

Caption: Proposed signaling pathway of this compound for cognitive enhancement.

Caption: Experimental workflow for the Morris water maze protocol.

References

- 1. Semax, an ACTH(4-10) analogue with nootropic properties, activates dopaminergic and serotoninergic brain systems in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Semax, an analog of ACTH(4-10) with cognitive effects, regulates BDNF and trkB expression in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morris Water Maze Model [panache.ninds.nih.gov]

- 5. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cell Viability Assay of Semax Acetate on SH-SY5Y Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semax acetate, a synthetic peptide analog of the adrenocorticotropic hormone (ACTH) fragment ACTH(4-10), has garnered significant interest for its nootropic and neuroprotective properties.[1] It is clinically used in some countries for the treatment of various neurological conditions, including stroke and cognitive disorders. The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model in neurobiology research. These cells, once differentiated, exhibit a neuron-like phenotype and are valuable for studying neuronal function, neurotoxicity, and the efficacy of neuroprotective agents.

This document provides detailed protocols for assessing the effect of this compound on the viability of SH-SY5Y cells, a crucial step in evaluating its potential as a neuroprotective agent. The primary method detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

Data Presentation

The following table summarizes representative quantitative data on the effect of a Semax fragment (ACTH(6–9)PGP) on the viability of SH-SY5Y cells under conditions of oxidative stress, as determined by an MTT assay. This data is illustrative of the potential neuroprotective effects of Semax-related peptides.

Table 1: Representative Cell Viability of SH-SY5Y Cells Treated with a Semax Fragment (ACTH(6–9)PGP) under Oxidative Stress

| Treatment Group | Concentration of ACTH(6–9)PGP | Oxidative Stressor | Incubation Time (hours) | Cell Viability (%) |

| Control | 0 µM | None | 24 | 100 |

| Stress Control | 0 µM | 475 µM H₂O₂ | 24 | 50 |

| Peptide Treatment 1 | 0.01 µM | 475 µM H₂O₂ | 24 | 65 |

| Peptide Treatment 2 | 0.1 µM | 475 µM H₂O₂ | 24 | 78 |

| Peptide Treatment 3 | 1 µM | 475 µM H₂O₂ | 24 | 85 |

Note: This data is adapted from a study on a fragment of Semax and is for representative purposes. Actual results with this compound may vary.[2]

Experimental Protocols

A detailed methodology for performing a cell viability assay using the MTT method is provided below.

Materials

-

SH-SY5Y cells (ATCC® CRL-2266™)

-

Dulbecco's Modified Eagle Medium (DMEM/F12)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plates

-

Microplate reader

Protocol: MTT Assay for Cell Viability

-

Cell Culture and Seeding:

-

Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

When cells reach 80-90% confluency, detach them using Trypsin-EDTA.

-

Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare stock solutions of this compound in sterile water or PBS.

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM).

-